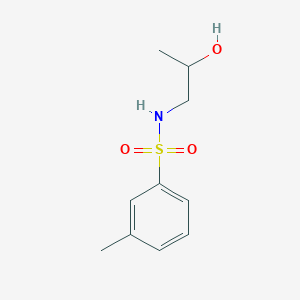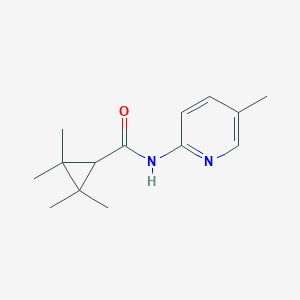
4-cyano-N-(2,3-dimethylphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-cyano-N-(2,3-dimethylphenyl)benzenesulfonamide, commonly known as CDNB, is a chemical compound that has been extensively used in scientific research. It is a sulfonamide-based electrophile that is widely used as a model substrate for studying the activity of glutathione S-transferases (GSTs) and other enzymes involved in detoxification pathways. CDNB has also been used as a tool for studying the mechanism of action of various drugs and toxins.
作用机制
The mechanism of action of CDNB involves the formation of a glutathione conjugate by 4-cyano-N-(2,3-dimethylphenyl)benzenesulfonamide. 4-cyano-N-(2,3-dimethylphenyl)benzenesulfonamide are a family of enzymes that catalyze the conjugation of glutathione with electrophilic compounds, leading to their detoxification. CDNB is a model substrate that is widely used to study the activity of 4-cyano-N-(2,3-dimethylphenyl)benzenesulfonamide and other enzymes involved in detoxification pathways.
Biochemical and Physiological Effects:
CDNB has been shown to induce oxidative stress and apoptosis in various cell types. It has also been shown to inhibit the growth of cancer cells in vitro. CDNB has been used as a tool for studying the mechanism of action of various drugs and toxins. It has also been used to study the effects of environmental pollutants on human health.
实验室实验的优点和局限性
One of the main advantages of using CDNB in lab experiments is its simplicity and ease of use. CDNB is a well-characterized substrate that is widely available and can be easily synthesized in a laboratory setting. However, one of the main limitations of using CDNB is its lack of specificity. CDNB is a general substrate that can be conjugated by a wide range of enzymes, making it difficult to study the activity of specific enzymes in a complex biological system.
未来方向
The use of CDNB in scientific research is likely to continue in the future, particularly in the study of detoxification pathways and the effects of environmental pollutants on human health. Future research could focus on developing more specific substrates for studying the activity of specific enzymes involved in detoxification pathways. Additionally, the use of CDNB in the development of new drugs and therapies could be explored further.
合成方法
CDNB can be synthesized by the reaction of 4-cyanobenzenesulfonyl chloride and 2,3-dimethylphenylamine in the presence of a base such as triethylamine. The resulting product is purified by recrystallization from a suitable solvent. The synthesis of CDNB is relatively simple and can be carried out in a laboratory setting.
科学研究应用
CDNB has been extensively used in scientific research as a model substrate for studying the activity of 4-cyano-N-(2,3-dimethylphenyl)benzenesulfonamide and other enzymes involved in detoxification pathways. 4-cyano-N-(2,3-dimethylphenyl)benzenesulfonamide are a family of enzymes that play a critical role in the detoxification of xenobiotics and endogenous compounds. CDNB is an electrophilic substrate that is conjugated with glutathione by 4-cyano-N-(2,3-dimethylphenyl)benzenesulfonamide, leading to the formation of a stable adduct that can be quantified spectrophotometrically.
属性
产品名称 |
4-cyano-N-(2,3-dimethylphenyl)benzenesulfonamide |
|---|---|
分子式 |
C15H14N2O2S |
分子量 |
286.4 g/mol |
IUPAC 名称 |
4-cyano-N-(2,3-dimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H14N2O2S/c1-11-4-3-5-15(12(11)2)17-20(18,19)14-8-6-13(10-16)7-9-14/h3-9,17H,1-2H3 |
InChI 键 |
LWXVCEPZWVTINX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#N)C |
规范 SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B263457.png)
![2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B263459.png)

![N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B263468.png)





![4-cyano-N-[2-(2-hydroxyethoxy)ethyl]benzenesulfonamide](/img/structure/B263497.png)


